2,6-Difluoro-3-Cyanophenylboronic acid
Description
Properties
IUPAC Name |
(3-cyano-2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIXVODMHPYWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C#N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Nitrogen-containing compounds, particularly heterocycles, have garnered significant attention in pharmacology due to their diverse biological activities. This article explores the biological activity of these compounds, focusing on their pharmacological effects, structure-activity relationships (SAR), and case studies demonstrating their potential therapeutic applications.
Overview of Biological Activities
Nitrogen-containing heterocycles exhibit a range of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antiviral
These compounds often interact with various biological targets, influencing pathways related to cell growth, inflammation, and infection.
Table 1: Summary of Biological Activities of Selected Nitrogen-Containing Compounds
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of β-lactam hybrids using RAW 264.7 murine macrophages. The compound 1a , featuring a para-methylphenyl moiety at N1 and para-chlorophenyl at C4, demonstrated significant anti-inflammatory activity with an IC50 value of 6.24 μM for nitric oxide (NO) production inhibition. This highlights the potential of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Potential
The anticancer activity of compound 1b was assessed against various cancer cell lines, showing promising results with an IC50 value of 750 μM . The study emphasized the importance of substituent positioning on the phenyl ring in determining the compound's efficacy.
Case Study 3: Antibacterial Properties
Research on N-(β-D-galactopyranosyl)-thiosemicarbazide revealed its significant antibacterial activity against Salmonella and E. coli serotypes. The compound exhibited both bactericidal and bacteriostatic effects, indicating its potential as a therapeutic agent for bacterial infections .
Structure-Activity Relationships (SAR)
SAR studies are crucial for understanding how modifications to chemical structures affect biological activity. For instance:
- Electron-donating groups generally enhance activity compared to electron-withdrawing groups.
- The position of substituents on aromatic rings can significantly influence the interaction with biological targets.
A comprehensive SAR analysis revealed that ortho-substituted phenyl hybrids often displayed higher activity than their para-substituted counterparts due to improved steric and electronic interactions with target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
